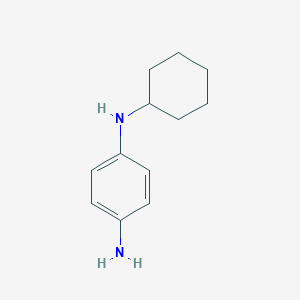

N-(4-aminophenyl)-N-cyclohexylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-N-cyclohexylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZARQBVTRHEUOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N 4 Aminophenyl N Cyclohexylamine and Its Analogues

Established Synthetic Pathways for the Core Structure

Traditional methods for the synthesis of N-substituted aryl amines, including N-(4-aminophenyl)-N-cyclohexylamine, have relied on several robust and well-documented chemical reactions. These pathways form the foundation of synthetic strategies for this class of compounds.

Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis, providing a direct and efficient route to this compound. This method typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.

A common approach involves the reaction of 4-nitroaniline (B120555) with cyclohexanone (B45756), followed by reduction. The initial condensation forms an imine, which is subsequently reduced to the corresponding amine. The nitro group can then be reduced to an amino group in a separate step. Various reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. masterorganicchemistry.comorgsyn.org For instance, sodium triacetoxyborohydride (B8407120) has been shown to be a mild and selective reducing agent for the reductive amination of a wide range of aldehydes and ketones. organic-chemistry.org The choice of reducing agent is critical to avoid side reactions, such as the reduction of the carbonyl group before imine formation. masterorganicchemistry.com

The reaction conditions, including solvent and catalyst, play a crucial role in the efficiency of reductive amination. For example, reductive amination of aldehydes and ketones can be carried out under solvent-free conditions using sodium borohydride and an acid activator. organic-chemistry.org In some cases, a stepwise procedure involving the pre-formation of the imine followed by reduction can be advantageous, particularly when dialkylation is a concern. organic-chemistry.org

Recent advancements have focused on developing more efficient and environmentally benign catalytic systems. For example, a direct and efficient palladium-catalyzed reductive coupling of nitroarenes with phenols using sodium formate (B1220265) as a hydrogen donor has been developed to produce N-cyclohexylaniline derivatives. organic-chemistry.org Similarly, heterogeneous Rh/Pt bimetallic nanoparticles have been used for the reductive cross-amination between imine intermediates and alkylamines under mild conditions. organic-chemistry.org

Table 1: Reductive Amination Approaches

| Starting Materials | Reagents and Conditions | Product | Key Findings |

|---|

Condensation and Cyclization Reactions

Condensation reactions provide another versatile route to the synthesis of diarylamines and related structures. These reactions often involve the formation of a new carbon-nitrogen bond through the elimination of a small molecule, such as water.

One of the most well-known condensation reactions for forming C-N bonds is the Ullmann condensation. wikipedia.org This copper-catalyzed reaction typically involves the coupling of an aryl halide with an amine at high temperatures. wikipedia.orgorganic-chemistry.org While effective, traditional Ullmann conditions can be harsh. Modern variations have been developed using soluble copper catalysts with ligands, which allow for milder reaction conditions. The Goldberg reaction is a specific type of Ullmann condensation for the synthesis of aryl amines. wikipedia.org

Another approach involves the condensation of a primary amine with a ketone to form an imine, which can then undergo further reactions. For example, condensation reactions between diacetyl and primary alkylamines can lead to the formation of various nitrogen-containing compounds, which can be further transformed into diarylamines. mdpi.com

Catalytic systems have been developed to facilitate these condensation reactions. For instance, gold-palladium bimetallic nanoparticles supported on titanium dioxide (Au-Pd/TiO₂) have been shown to catalyze the synthesis of diarylamines from anilines and cyclohexanones through a process involving dehydrogenation and condensation. nih.govrsc.orgsemanticscholar.org

Nucleophilic Displacement Approaches in Amine Synthesis

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for forming C-N bonds in aromatic systems. pdx.edupageplace.de In this reaction, a nucleophile, such as an amine, displaces a leaving group on an aromatic ring. The reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. pdx.edupageplace.de For the synthesis of this compound, a suitable starting material would be a 4-substituted benzene (B151609) derivative with a good leaving group (e.g., a halogen) and an activating group.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has become a preferred method for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.orgcatalysis.blog This reaction allows for the coupling of a wide variety of amines with aryl halides or triflates under relatively mild conditions. wikipedia.orgcatalysis.blognrochemistry.com The choice of palladium catalyst and ligand is crucial for the success of the reaction. sigmaaldrich.com

Modern Synthetic Techniques and Catalysis in Chemical Compound Preparation

In recent years, modern techniques have been developed to enhance the efficiency, selectivity, and environmental friendliness of organic synthesis. These methods often lead to shorter reaction times, higher yields, and simpler workup procedures.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. nih.govresearchgate.net The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields. nih.govresearchgate.netresearchgate.net

In the context of this compound synthesis, microwave irradiation can be applied to various reaction types, including condensation and cross-coupling reactions. For example, the synthesis of diarylamines has been efficiently achieved under microwave irradiation in the presence of KF/Al₂O₃ without a solvent, resulting in high yields and short reaction times. nih.govresearchgate.net Microwave-assisted protocols have also been successfully employed in palladium-catalyzed cyclization reactions to form carbazoles from diarylamines. researchgate.netthieme-connect.com A patented method describes the microwave synthesis of a diarylamine compound from 3-methyl dehydroshikimic acid and a primary arylamine, highlighting the efficiency of this technique. patsnap.com

Table 2: Microwave-Assisted Synthesis of Diaryl Amines

| Reactants | Catalyst/Support | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| o-Nitro chlorobenzene, Aniline (B41778) | KF/Al₂O₃ | None | Short | 83-96% | nih.govresearchgate.net |

| Diphenylamines | Palladium acetate | DMF (traces) | 1-1.5 min | 64-83% | researchgate.netthieme-connect.com |

| 3-Methyl dehydroshikimic acid, p-Toluidine | p-Toluenesulfonic acid | Ethylene glycol | 8 min | - | patsnap.com |

| 3-Methyl dehydroshikimic acid, p-Methoxyaniline | p-Toluenesulfonic acid | Diethylene glycol | 5 min | - | patsnap.com |

Sonochemical Activations in Organic Reactions

Sonochemistry, the application of ultrasound to chemical reactions, provides another effective method for enhancing reaction rates and yields. acs.orgtsijournals.com The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with high temperatures and pressures, leading to the acceleration of chemical reactions. acs.org

Ultrasound has been shown to be beneficial in various amine synthesis reactions. For instance, sonication can significantly improve the kinetics of Mannich reactions, which are important for forming carbon-carbon bonds and synthesizing β-aminocarbonyl compounds. hielscher.com The synthesis of propargylamines through the addition of metal acetylides to in situ generated imines can be efficiently carried out under ultrasound irradiation at ambient temperature. researchgate.net Furthermore, a facile and environmentally friendly method for the synthesis of N-alkylated amines has been developed using ultrasound-assisted solventless oxidation/reductive amination of benzyl (B1604629) halides. rsc.orgrsc.org The sonochemical synthesis of homopropargyl amines has also been reported. researchgate.net The use of ultrasound can lead to shorter reaction times and increased product yields compared to conventional methods. tsijournals.com

Catalytic Hydrogenation Methods, including Palladium-on-Carbon (Pd/C) Catalysis

Catalytic hydrogenation is a cornerstone technique for the synthesis of amines, offering high efficiency and broad applicability. drhazhan.com Among the various catalysts, Palladium-on-Carbon (Pd/C) is frequently employed due to its high activity, stability, and ease of separation from the reaction mixture. drhazhan.commasterorganicchemistry.com

One of the primary routes to N-substituted p-phenylenediamines is through the reductive amination (also known as reductive alkylation) of an amino compound with a ketone or aldehyde. frontiersin.orgorganic-chemistry.org In the context of synthesizing this compound, a key pathway involves the reductive alkylation of p-nitroaniline with cyclohexanone in the presence of hydrogen gas and a hydrogenation catalyst like Pd/C. google.com This process typically involves the simultaneous reduction of the nitro group to an amino group and the reductive coupling of the resulting amine with the ketone. frontiersin.org The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrogenated. frontiersin.org

Another significant pathway is the hydrogenation of a precursor like 4-nitrodiphenylamine, which can be synthesized from the reaction of aniline and p-nitrochlorobenzene. researchgate.netgoogle.com The subsequent reduction of the nitro group to form 4-aminodiphenylamine is a critical step, often accomplished with high yields using Pd/C-catalyzed hydrogenation. google.comresearchgate.net This intermediate can then be further modified. The general mechanism for Pd/C hydrogenation involves the adsorption of hydrogen and the unsaturated substrate onto the palladium surface, facilitating the addition of hydrogen across the double bonds. masterorganicchemistry.com

The effectiveness of Pd/C can sometimes be hindered by sulfur-containing compounds, which can poison the catalyst. Research has shown that doping the Pd/C catalyst, for instance with phosphorus, can enhance its resistance to sulfur poisoning and improve its activity and stability, as demonstrated in the hydrogenation of 4-nitrothioanisole. researchgate.net

Table 1: Selected Catalytic Hydrogenation Applications in Amine Synthesis

| Starting Material(s) | Product | Catalyst System | Key Findings | Reference |

|---|---|---|---|---|

| ortho-Nitroanilines, Aldehydes | Benzimidazoles | Pd/C, Montmorillonite-K10 | One-pot synthesis via transfer hydrogenation, condensation, and dehydrogenation. | nih.gov |

| p-Nitroaniline | p-Phenylenediamine (B122844) | Pd/C or Pt/C | High-purity product (>99.9%) obtained using water as a solvent under 0.5-10.0 MPa pressure. | google.com |

| p-Nitroaniline, Cyclohexanone | N,N'-Dialkylphenylenediamine | Pd/Alumina | Process involves reductive alkylation in the presence of hydrogen and a catalyst. | google.com |

| 4-Nitrodiphenylamine | 4-Aminodiphenylamine | Pd/C | Reduction of the nitro moiety is a key step in producing the amine intermediate. | google.com |

| 4-Nitrothioanisole | 4-Aminothioanisole | Phosphorus-doped Pd/C | P-doping enhances catalyst resistance to sulfur poisoning and improves stability. | researchgate.net |

Integration of Green Chemistry Principles in Amination Reactions

The synthesis of amines is undergoing a significant transformation driven by the principles of green chemistry, which prioritize waste reduction, atom economy, and the use of sustainable resources. rsc.orgrsc.org

A prominent green strategy in N-alkylation is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. rsc.orgacs.org This atom-economic process uses alcohols as alkylating agents, generating only water as a byproduct. rsc.org The mechanism involves the catalyst temporarily "borrowing" hydrogen from the alcohol to form a carbonyl intermediate. This intermediate then reacts with an amine to form an imine, which is subsequently reduced by the borrowed hydrogen, regenerating the catalyst. rsc.orgacs.org This approach avoids the use of stoichiometric reducing agents or hazardous alkyl halides. rsc.orgresearchgate.net Various transition metal catalysts, including those based on iridium, ruthenium, and non-noble metals like manganese and cobalt, have been developed for these reactions. rsc.orgacs.orgnih.gov

The choice of solvent is another critical aspect of green chemistry. Replacing volatile organic compounds with water or conducting reactions under solvent-free conditions significantly reduces environmental impact. rsc.orgresearchgate.net For instance, microwave-assisted organic synthesis (MAOS) in water has been shown to promote the mono-N-alkylation of aromatic amines without the need for a catalyst, offering a rapid and clean synthetic route. researchgate.net

Table 2: Green Chemistry Approaches in Amination Reactions

| Reaction Type | Green Principle | Catalyst/Conditions | Advantages | Reference |

|---|---|---|---|---|

| N-Alkylation of Amines | Hydrogen Borrowing | Ir, Ru, Mn, Co complexes | Uses alcohols as alkylating agents; water is the only byproduct. | rsc.orgacs.orgacs.org |

| Mono-N-alkylation | Water as Solvent, Catalyst-Free | Microwave Irradiation | Avoids organic solvents and catalysts; rapid and clean reaction. | researchgate.net |

| Reductive Amination | One-Pot Synthesis | Pd/C, Au/TiO₂, Co₃O₄ | Uses nitro compounds directly, avoiding isolation of amine intermediate. | frontiersin.org |

| N-Alkylation with Allylic Alcohols | Metal-Free, Green Promoters | Deep Eutectic Solvents (e.g., ChCl/lactic acid) | Avoids metal catalysts and organic solvents. | rsc.org |

Utilization of Precursors and Intermediate Derivatization in Complex Synthetic Routes

Common industrial precursors for N-substituted p-phenylenediamines include aniline, nitrobenzene (B124822), and p-nitroaniline. researchgate.netgoogle.comatamanchemicals.com One established route involves the condensation of 1,4-cyclohexanedione (B43130) with primary alkylamines, which, in the presence of air, affords N,N'-dialkyl-p-phenylenediamines with high atom economy and water as the main byproduct. rsc.org

A widely used precursor for many N-aryl-p-phenylenediamine derivatives is 4-aminodiphenylamine (p-ADPA). researchgate.netwikipedia.org p-ADPA itself can be synthesized through several methods, including the palladium-catalyzed reaction of aniline with 4-nitrochlorobenzene followed by hydrogenation, or through a greener route involving the direct reaction of nitrobenzene with aniline (a vicarious nucleophilic substitution), which also requires a subsequent reduction step. researchgate.netwikipedia.org

Once p-ADPA is formed, it serves as a crucial intermediate that can be derivatized. For example, the synthesis of the important rubber antiozonant N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) is achieved through the reductive alkylation of p-ADPA with methyl isobutyl ketone (MIBK). google.comresearchgate.net This reaction proceeds via the condensation of p-ADPA and the ketone to form a ketimine (Schiff base) intermediate, which is then hydrogenated. researchgate.net

Derivatization can also be employed for analytical purposes. For instance, p-phenylenediamine can be transformed into a more stable imine derivative by condensation with benzaldehyde, facilitating its analysis by gas chromatography-mass spectrometry (GC/MS). scirp.org In synthetic routes, the protection and deprotection of functional groups is a form of intermediate derivatization. For example, a nitro group can be seen as a protected amino group, which is later revealed through reduction. researchgate.net Similarly, N,N-disubstituted-p-phenylenediamines have been synthesized by treating a p-nitroso disubstituted aniline with a reducing agent. google.com The careful management of these synthetic routes, including conducting certain steps in an oxygen-free environment to prevent oxidation of the sensitive diamine product, is crucial for obtaining high yields of the desired compound. google.com

Comprehensive Spectroscopic and Analytical Characterization of the Chemical Compound

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular architecture of N-(4-aminophenyl)-N-cyclohexylamine. Methods such as FTIR, NMR, Mass Spectrometry, and UV-Visible spectroscopy each offer unique insights into the compound's structural features.

Fourier-Transform Infrared (FTIR) Spectroscopy Applications

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the primary amine, the secondary amine, the aromatic ring, and the cyclohexyl group.

Key vibrational modes anticipated in the FTIR spectrum include N-H stretching vibrations for both the primary (-NH₂) and secondary (-NH-) amine groups. The primary amine typically shows two bands (symmetric and asymmetric stretching), while the secondary amine shows a single band. Aromatic C-H stretching and C=C ring stretching vibrations will confirm the presence of the phenyl group. Additionally, aliphatic C-H stretching and bending vibrations will be indicative of the cyclohexyl ring. researchgate.netresearchgate.net

Table 1: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450-3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3350-3310 | N-H Stretch | Secondary Amine (-NH-) |

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 2935-2850 | C-H Stretch | Cyclohexyl Group (Aliphatic) |

| 1650-1580 | C=C Stretch | Aromatic Ring |

| 1650-1550 | N-H Bend | Primary Amine (-NH₂) |

| 1340-1250 | C-N Stretch | Aromatic Amine |

| 850-800 | C-H Out-of-plane Bend | 1,4-Disubstituted Aromatic Ring |

This table is based on established vibrational frequencies for the respective functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides precise information about the hydrogen atom environment within a molecule, confirming its connectivity and structure. The ¹H-NMR spectrum of this compound would display distinct signals for the protons on the aromatic ring and the cyclohexyl group.

The protons on the 1,4-disubstituted benzene (B151609) ring are expected to appear as two distinct doublets in the aromatic region (typically δ 6.5-8.0 ppm). rsc.org The protons of the cyclohexyl group would produce complex multiplets in the aliphatic region (typically δ 1.0-4.0 ppm). The proton attached to the secondary amine nitrogen (-NH-) and the protons of the primary amine (-NH₂) would appear as singlets that may be broad and can exchange with D₂O. hmdb.ca A predicted ¹H-NMR spectrum suggests a multiplet around 1.71 ppm for some of the cyclohexyl protons. hmdb.ca

Table 2: Predicted ¹H-NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 6.7 | Doublet | 2H | Aromatic Protons (ortho to -NH₂) |

| ~ 6.6 | Doublet | 2H | Aromatic Protons (ortho to -NH-cyclohexyl) |

| ~ 3.5 | Singlet (broad) | 2H | Primary Amine (-NH₂) |

| ~ 3.3 | Multiplet | 1H | Cyclohexyl Proton (-CH-N) |

| ~ 3.2 | Singlet (broad) | 1H | Secondary Amine (-NH-) |

| 1.0 - 2.0 | Multiplets | 10H | Cyclohexyl Protons (-CH₂-) |

This table is based on predicted values and data from analogous structures. rsc.orghmdb.ca

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₈N₂), the expected molecular weight is approximately 190.28 g/mol . biosynth.com Electron ionization mass spectrometry would show a molecular ion peak (M⁺) corresponding to this mass. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. uqam.ca The fragmentation pattern would likely involve the loss of the cyclohexyl group or cleavage of the C-N bonds, providing further structural evidence. researchgate.netresearchgate.net

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₈N₂ | biosynth.com |

| Molecular Weight | 190.28 g/mol | biosynth.com |

| Exact Mass | 190.14700 | |

| Key Fragmentation Pathways | Loss of cyclohexyl radical, cleavage at C-N bonds |

UV-Visible Electronic Absorption Spectroscopy

UV-Visible spectroscopy measures the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. researchgate.net The phenylamine moiety in this compound acts as a chromophore. The UV-Visible spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show absorption bands in the UV region. nih.govresearchgate.net These absorptions are due to π → π* transitions within the benzene ring. The presence of the amino groups (auxochromes) can cause a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to unsubstituted benzene. msu.edu

Table 4: Expected UV-Visible Absorption Data for this compound

| Wavelength (λmax, nm) | Type of Transition | Chromophore |

| ~ 240-260 | π → π | Benzene Ring |

| ~ 280-300 | π → π | Benzene Ring with Auxochromes |

This table is based on typical values for substituted anilines. nih.govmsu.edu

Chromatographic Separation and Analysis Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures, identifying impurities, and quantifying its presence.

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. jmchemsci.com It is highly effective for the analysis of volatile and thermally stable compounds like this compound. jmchemsci.com

In a typical GC-MS analysis, the compound is vaporized and passed through a capillary column (e.g., HP-5MS), where it is separated from other components based on its boiling point and affinity for the column's stationary phase. gdut.edu.cn The separated compound then enters the mass spectrometer, which provides a mass spectrum that can be compared against spectral libraries for confirmation. The retention time from the GC and the mass spectrum together provide a highly specific identification. This method is crucial for assessing the purity of the synthesized compound and identifying byproducts. rsc.org

Table 5: General GC-MS Parameters for Amine Analysis

| Parameter | Typical Value/Condition | Reference |

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) | gdut.edu.cn |

| Carrier Gas | Helium | gdut.edu.cn |

| Injection Mode | Splitless | gdut.edu.cn |

| Temperature Program | Initial 80°C, ramped to 290°C | gdut.edu.cn |

| MS Detector | Electron Ionization (EI) | nist.gov |

Solid-State Characterization Methodologies

Optical Microscopy for Crystalline Properties

Following a comprehensive review of available scientific literature, no specific research studies detailing the optical microscopy of this compound for the characterization of its crystalline properties were identified. While general chemical and physical data for this compound are available, detailed investigations into its crystal morphology, habit, and other properties observable through optical microscopy have not been published in the reviewed sources.

Optical microscopy is a fundamental technique used to observe the macroscopic morphology of crystals, including their shape, size distribution, and the presence of any twinning or agglomeration. This analysis is crucial in various fields, such as pharmaceuticals and materials science, as the crystalline form of a compound can significantly influence its physical and chemical properties, including solubility, dissolution rate, and stability.

In the absence of direct studies on this compound, a general approach to its crystalline characterization using optical microscopy would involve crystallizing the compound from various solvents and under different conditions (e.g., cooling rate, supersaturation) to potentially obtain different polymorphs or crystal habits. These crystals would then be examined under a polarized light microscope to observe features such as birefringence, which is indicative of crystalline material, and to describe their morphology (e.g., needles, plates, prisms).

While specific data for this compound is not available, related research on other amine derivatives illustrates the type of information that can be obtained. For instance, studies on other complex amine compounds often report the formation of specific crystal shapes, such as plate-like or elongated crystals, when crystallized in the presence of certain additives. nih.gov The crystal system and space group, which are determined by X-ray diffraction, provide the foundational crystallographic information that complements optical microscopy observations.

Given the lack of specific data, a data table for the optical microscopy of this compound cannot be generated at this time. Future research in this area would be necessary to provide the detailed findings required for a comprehensive characterization.

Theoretical and Computational Chemistry Investigations of N 4 Aminophenyl N Cyclohexylamine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of N-(4-aminophenyl)-N-cyclohexylamine. These methods provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Applications in Molecular Modeling

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. researchgate.netnih.gov DFT methods are employed to model the ground-state geometry of this compound and to calculate various molecular properties. psu.edu These calculations can help in understanding the stability and reactivity of the molecule by examining parameters like total energy and charge distribution on different atoms. psu.eduresearchgate.net The application of DFT provides a theoretical framework to correlate the molecular structure with its chemical behavior. psu.edu

Basis Set Selection and Optimization in Electronic Structure Calculations

The accuracy of DFT calculations is highly dependent on the choice of the basis set. For a molecule like this compound, a combination of a functional, such as B3LYP, and a basis set, like 6-311+G(d,p) or aug-cc-pVTZ, is often used to achieve a balance between computational cost and accuracy. researchgate.net The B3LYP functional is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.net The 6-311+G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (+) on heavy atoms and polarization functions (d,p) on heavy and hydrogen atoms, respectively. The aug-cc-pVTZ basis set is an even more extensive, correlation-consistent basis set that is augmented with diffuse functions. The selection of an appropriate basis set is crucial for obtaining reliable results for properties such as optimized geometry, vibrational frequencies, and electronic energies. researchgate.net

Molecular Orbital Theory (HOMO/LUMO) Analysis for Reactivity Prediction

Molecular Orbital (MO) theory provides valuable insights into the reactivity of a molecule by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comchalcogen.ro The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. ossila.comirjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the chemical reactivity and stability of a molecule. irjweb.comedu.krd A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. edu.krd For this compound, the analysis of its HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Key Concepts in Molecular Orbital Theory

| Term | Definition | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. irjweb.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. irjweb.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap indicates higher chemical reactivity. irjweb.comedu.krd |

Conformational Analysis and Molecular Dynamics Simulations of the Chemical Compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.orgsapub.org For a flexible molecule like this compound, which contains both a cyclohexane (B81311) ring and rotatable bonds in the side chain, multiple conformations are possible. Identifying the most stable conformation is crucial as it often dictates the molecule's physical and chemical properties.

Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of this compound over time. nih.govuregina.ca By simulating the motion of atoms and molecules, MD can provide insights into the dynamic behavior, stability of different conformations, and the transitions between them. nih.govuregina.ca These simulations can reveal the preferred conformations in different environments, such as in solution, which is essential for understanding its behavior in chemical reactions.

Structure-Activity Relationship (SAR) Studies through Computational Modeling of Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological or chemical activity. acs.orgnih.gov Computational modeling is a powerful tool in SAR studies, allowing for the design and evaluation of derivatives of this compound with modified properties. arabjchem.org By systematically altering the structure, for instance, by adding or modifying substituent groups on the phenyl or cyclohexyl rings, researchers can predict how these changes will affect the molecule's electronic properties and reactivity. researchgate.net This approach can guide the synthesis of new compounds with enhanced or specific desired activities. acs.org

Theoretical Prediction of Chemical Behavior and Reaction Pathways

Computational chemistry can be used to predict the chemical behavior of this compound and to elucidate potential reaction pathways. arxiv.orgcore.ac.uk By modeling the transition states and calculating the activation energies for various possible reactions, it is possible to determine the most likely reaction mechanisms. arxiv.org For example, theoretical calculations can predict the regioselectivity and stereoselectivity of reactions involving this compound. This predictive capability is invaluable for designing synthetic routes and understanding the underlying principles governing its reactivity. imperial.ac.uk

Chemical Reactivity and Derivatization Studies of N 4 Aminophenyl N Cyclohexylamine

Amine Reactivity in Functional Group Interconversions and Modifications

The presence of both primary and secondary amine groups in N-(4-aminophenyl)-N-cyclohexylamine allows for a range of functional group interconversions and modifications. These reactions are fundamental in synthetic organic chemistry for creating more complex molecules. solubilityofthings.comimperial.ac.uk The reactivity of each amine group can often be selectively targeted based on the reaction conditions and the nature of the reagents employed.

Common transformations involving the amine groups include:

Acylation: The amine groups can react with acylating agents like acid chlorides or anhydrides to form amides. For instance, reaction with acetyl chloride would yield the corresponding acetamide (B32628) derivatives. This type of reaction is crucial for the synthesis of various compounds, including potential pharmaceuticals. organic-chemistry.org

Alkylation: Introduction of alkyl groups onto the nitrogen atoms can be achieved using alkyl halides. The primary amine can be selectively alkylated under controlled conditions.

Oxidation: The amine functionalities are susceptible to oxidation. dtic.mil Oxidation of the primary aromatic amine can lead to the formation of nitroso, nitro, or azo compounds, depending on the oxidizing agent and reaction conditions. The secondary amine can also undergo oxidation. dtic.mil

Reduction: While the amine groups are already in a reduced state, other functional groups that might be introduced onto the molecule can be selectively reduced. For example, if a nitro group were present on the aromatic ring, it could be reduced to a primary amine. fiveable.me

Condensation Reactions: The primary amine group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). youtube.com These imines can be further reduced to secondary amines.

The differential reactivity of the primary versus the secondary amine is a key aspect of its chemistry. The primary aromatic amine is generally less basic and less nucleophilic than the secondary aliphatic-aromatic amine due to the delocalization of the lone pair of electrons into the aromatic ring. This difference can be exploited to achieve selective functionalization.

Derivatization for Enhanced Analytical Detection and Chromatographic Separation

In analytical chemistry, particularly in chromatography and mass spectrometry, derivatization is a technique used to modify an analyte to improve its analytical properties. thermofisher.comscribd.com For a compound like this compound, derivatization can enhance its detectability and improve its separation from other components in a complex mixture.

Principles of Derivatization for Improved Chromatography-Mass Spectrometry Performance

The primary goals of derivatization for chromatography-mass spectrometry (LC-MS) analysis are to:

Increase Volatility: For gas chromatography (GC-MS), derivatization can increase the volatility of a compound, allowing it to be more easily vaporized without decomposition.

Improve Thermal Stability: Derivatization can enhance the thermal stability of a molecule, preventing its degradation at the high temperatures often used in GC.

Enhance Ionization Efficiency: In mass spectrometry, derivatization can introduce a functional group that is easily ionizable, leading to a stronger signal and lower detection limits. nih.gov For example, introducing a group with high proton affinity can significantly improve signal intensity in positive ion electrospray ionization (ESI). nih.govnsf.gov

Improve Chromatographic Separation: Derivatization can alter the polarity and size of a molecule, leading to better separation from interfering substances on a chromatographic column. researchgate.net By attaching a specific tag, the retention behavior of the analyte can be predictably modified.

Development and Application of Specific Derivatization Reagents (e.g., N-(4-aminophenyl)piperidine tag)

A notable example of a derivatization strategy that shares structural similarities with the amine functional groups in this compound is the use of the N-(4-aminophenyl)piperidine (NAPP) tag. nih.govnsf.gov While not a direct derivatization of this compound itself, the principles behind the NAPP tag are highly relevant to understanding how similar structures are utilized for analytical enhancement.

The NAPP tag is employed to improve the detection of organic acids in supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.govnsf.govrowan.edu Organic acids are often challenging to analyze by LC-MS due to their poor sensitivity in the negative ionization mode typically required for their detection. nih.govrowan.edu By derivatizing these acids with NAPP, a tag with high proton affinity is introduced. nih.govnsf.govrowan.edu This allows for detection in the more sensitive positive ionization mode, leading to significant improvements in detection limits. nih.govrowan.edu

Table 1: Improvement in Detection Limits of Organic Acids after Derivatization with N-(4-aminophenyl)piperidine for SFC-MS Analysis nih.govrowan.edu

| Organic Acid | Improvement in Detection Limit |

| Lactic Acid | 25-fold to 2100-fold |

| Succinic Acid | 25-fold to 2100-fold |

| Malic Acid | 25-fold to 2100-fold |

| Citric Acid | 25-fold to 2100-fold |

Data sourced from studies on organic acid derivatization. nih.govrowan.edu

This derivatization strategy has been shown to increase sensitivity by at least 200-fold for compounds that were detectable in their native form. nih.govrowan.edu The successful application of the NAPP tag underscores the utility of amine-containing reagents for enhancing the analytical performance of challenging analytes.

Formation of Complex Structures and Coordination with Metal Centers

The nitrogen atoms in this compound possess lone pairs of electrons, making them potential ligands for coordination with metal centers. The formation of metal complexes can significantly alter the chemical and physical properties of the organic molecule.

The primary aromatic amine and the secondary amine can act as monodentate or bidentate ligands, binding to a metal ion to form coordination complexes. The geometry and stability of these complexes depend on several factors, including the nature of the metal ion, the solvent system, and the steric and electronic properties of the ligand.

Manganese-catalyzed reactions, for example, often involve the formation of active amido complexes where an amine is coordinated to the manganese center. beilstein-journals.org These complexes can then participate in a variety of transformations, such as the N-alkylation of amines with alcohols. beilstein-journals.org While specific studies on the coordination chemistry of this compound are not extensively detailed in the provided search results, the general principles of amine-metal interactions suggest its potential to form a variety of complex structures.

Elucidation of Reaction Mechanisms and Kinetic Studies

Understanding the reaction mechanisms and kinetics of this compound is crucial for controlling its reactivity and optimizing synthetic procedures. Kinetic studies provide quantitative data on reaction rates, while mechanistic studies offer a detailed, step-by-step picture of how a reaction occurs. nih.govacs.org

For reactions involving the amine groups, such as nucleophilic substitution or condensation, the mechanism can often be elucidated by studying the effect of substituents, solvent polarity, and temperature on the reaction rate. For instance, the SRN1 mechanism has been identified in the intramolecular C-C bond formation of diarylamines to form carbazoles. acs.org

Kinetic profiling is also essential in fields like drug discovery to characterize the interaction of molecules with their biological targets. nih.gov While specific kinetic data for this compound was not found in the search results, the reactivity of similar amine-containing compounds is an active area of research. For example, the kinetics of the oxidation of tertiary amines by various oxidizing agents have been studied in detail. dtic.mil

The study of reaction mechanisms can also be aided by computational methods, which can provide insights into the energies of transition states and intermediates.

Academic Research Applications and Emerging Areas of N 4 Aminophenyl N Cyclohexylamine Derivatives

Role in the Synthesis of Pharmaceutical Precursors and Advanced Chemical Entities

The presence of both a primary aromatic amine and a secondary cycloaliphatic amine in the N-(4-aminophenyl)-N-cyclohexylamine scaffold makes it an attractive starting point for the synthesis of complex molecules with potential biological activity. Researchers have investigated its derivatives for applications ranging from precursors for common pharmaceuticals to the development of novel therapeutic agents.

Precursors for Analgesics and Antipyretics (e.g., N-(4-hydroxyphenyl) acetamide)

While this compound possesses structural similarities to precursors of certain pharmaceuticals, its direct role in the synthesis of the widely used analgesic and antipyretic, N-(4-hydroxyphenyl)acetamide (paracetamol), is not extensively documented in mainstream chemical literature. The established industrial synthesis of paracetamol typically begins with the acetylation of 4-aminophenol (B1666318). aber.ac.ukresearchgate.netrsc.orguoanbar.edu.iq This process involves the reaction of 4-aminophenol with acetic anhydride. aber.ac.ukresearchgate.net

Alternative synthesis routes for paracetamol have also been explored, starting from compounds like p-nitrophenol, which is first reduced to p-aminophenol before acetylation. uoanbar.edu.iq Although new para-aminophenol derivatives are being synthesized and investigated as potential paracetamol analogues with potentially safer profiles, the use of this compound as a direct precursor for N-(4-hydroxyphenyl)acetamide is not a conventional or widely reported pathway. nih.gov

Scaffold for Novel Tumor Growth Inhibitors and Anticancer Agents

The aminophenyl moiety is a key structural feature in a variety of compounds investigated for their anticancer properties. Derivatives of this compound are explored in this context, leveraging the reactivity of the amine groups to build more complex molecules that can interact with biological targets.

Research into novel anticancer agents has led to the synthesis and evaluation of various aminophenyl derivatives. For instance, a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have been synthesized and shown to inhibit the proliferation of human cancer cell lines, such as HepG2 and HCT116, at low micromolar concentrations. researchgate.netnih.gov One of the most potent analogs from this series demonstrated the ability to slow cancer cell progression by suppressing angiogenesis and inducing apoptosis and necrosis in in-vivo studies. researchgate.netnih.gov

The general strategy for creating these complex derivatives often involves multi-step synthesis. For example, the key intermediate, 4-(4-aminophenylamino)-N-methylpicolinamide, can be prepared by reacting 4-chloro-N-methylpicolinamide with 4-amino-N-methylbenzamide, followed by further chemical modifications. researchgate.net The versatility of the aminophenyl scaffold allows for the introduction of various substituents, including cyclohexylamine (B46788), to modulate the compound's pharmacological properties. researchgate.net

The broader class of phenylacetamide derivatives has also been investigated as potential anticancer agents. Studies on 2-(4-fluorophenyl)-N-phenylacetamide derivatives have shown them to be potent against prostate carcinoma (PC3) cell lines. nih.gov These findings underscore the importance of the aminophenyl structure as a foundational element in the design of new tumor growth inhibitors.

Contributions to Polymer and Advanced Material Science

The bifunctional nature of this compound, possessing two reactive amine groups, makes it a valuable monomer for polymerization reactions. Its derivatives are utilized in the synthesis of various high-performance polymers and as key components in resin formulations.

Monomers for Polymeric Biomaterials

The development of biodegradable polymers is a significant area of materials science. Polyamides, in particular, have been explored for their potential in creating biomaterials. While this compound is not directly cited as a monomer in the most common biodegradable polyamides, its diamine structure makes it a candidate for such applications. For example, Polyamide 4, known for its biodegradability, is synthesized from monomers that undergo polymerization to form the polyamide backbone. The inclusion of diamine monomers is fundamental to the formation of polyamides, and the unique combination of an aromatic and a cycloaliphatic amine in this compound could impart specific properties to the resulting polymer.

Applications in the Synthesis of Polyamides, Polyimides, and Polyureas

Aromatic and cycloaliphatic diamines are extensively used in the synthesis of high-performance polymers such as polyamides, polyimides, and polyureas. The diamine this compound can serve as a monomer that reacts with dicarboxylic acids or their derivatives to form polyamides. google.comresearchgate.net The incorporation of both aromatic and cyclohexyl groups into the polymer backbone can influence properties like thermal stability, solubility, and mechanical strength.

The synthesis of novel polyamides often involves the polycondensation of a diamine with a diacid chloride. researchgate.net A variety of diamines, including those with structures analogous to this compound, are employed to create polymers with specific characteristics. sci-hub.se For instance, soluble and thermally stable polyamides have been synthesized from diamines containing bulky pendant groups. researchgate.net The table below lists representative diamine monomers used in the synthesis of advanced polyamides.

| Monomer Name | Abbreviation | Polymer Type |

| 4,4'-Methylenebis(cyclohexylamine) | DCHM | Polyamide |

| 1,1-Bis(4-aminophenyl)cyclohexane | BACH | Polyamide |

| 4,4'-Methylenebis(2-methylcyclohexylamine) | MDCHM | Polyamide |

| N,N′-bis(4-aminophenyl)-N,N′-bis(4-methoxyphenyl)-1,4-phenylenediamine | - | Poly(amide-imide)s |

This table presents examples of diamine monomers used in the synthesis of various polymers, illustrating the utility of compounds with similar functional groups to this compound.

Function as Hardening Agents and Cross-linking Components in Resin Formulations (e.g., Epoxy Resins)

Amines are widely used as curing agents, or hardeners, for epoxy resins. The amine groups react with the epoxide groups of the resin in a ring-opening addition reaction, leading to the formation of a cross-linked, three-dimensional network. This process transforms the liquid resin into a hard, thermoset material. Cycloaliphatic amines, in particular, are known to impart desirable properties to the cured epoxy, such as good mechanical strength and thermal stability. google.comgoogleapis.comwipo.int

This compound, with its two reactive amine hydrogens, can function as a hardener for epoxy formulations. google.com The reactivity of the primary aromatic amine and the secondary cycloaliphatic amine would contribute to the cross-linking density of the cured resin. The choice of amine hardener is a critical factor in determining the final properties of the epoxy system. googleapis.comwipo.intpaintsandcoatingsexpert.com For instance, cycloaliphatic amine-based curing agents are often used in composite applications and coatings. wipo.int The table below provides examples of amine compounds used as epoxy hardeners.

| Amine Hardener | Chemical Class | Application |

| Bis(4-aminocyclohexyl)methane | Cycloaliphatic Amine | Curing agent for epoxy resins |

| Isophorone diamine | Cycloaliphatic Amine | Hardener for coatings and composites |

| N-(3-aminopropyl)cyclohexylamine | Cycloaliphatic Amine | Curing agent for epoxy resin compositions |

| Diethylenetriamine | Aliphatic Amine | Room temperature curing of epoxy resins |

This table showcases various amine compounds utilized as hardeners in epoxy resin systems, highlighting the role of cycloaliphatic amines in this application.

Exploration of Corrosion Inhibition Mechanisms by Amine Adsorption

The use of organic compounds as corrosion inhibitors is a critical application in various industries to protect metals, such as mild steel, from degradation in acidic or other corrosive environments. researchgate.netnih.gov Amines and their derivatives are well-established as effective corrosion inhibitors due to their ability to adsorb onto the metal surface and form a protective barrier. brieflands.comtandfonline.com The mechanism of inhibition is largely dependent on the chemical structure of the amine compound, the nature of the metal, and the type of corrosive medium. researchgate.netnih.gov

The this compound molecule possesses structural features that make it a strong candidate for corrosion inhibition. These include:

Nitrogen Heteroatoms: The lone pair of electrons on the nitrogen atoms can be shared with the vacant d-orbitals of iron atoms on the steel surface, leading to chemisorption. nih.gov

Aromatic Phenyl Ring: The π-electrons of the phenyl group provide another source of electrons that can interact with the metal surface, enhancing the adsorption process. nih.gov

The general mechanism involves the adsorption of the amine molecules onto the metal surface, which displaces water and aggressive corrosive ions. tandfonline.com This forms a protective film that acts as a barrier to both mass and charge transfer, stifling the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.comgoogle.com Studies on similar compounds, such as various amine derivatives and N-phenylcyclohexylamine, confirm that the adsorption process is key to their protective action. researchgate.netnih.govscribd.com The effectiveness of the inhibition is often enhanced by increasing the concentration of the inhibitor. tandfonline.comgoogle.com The mode of adsorption can be physical (electrostatic interaction), chemical (covalent bonding), or a mixture of both, and can be modeled using adsorption isotherms like the Langmuir isotherm. nih.govgoogle.com

| Amine Type | Key Structural Features | Primary Inhibition Mechanism |

| Aliphatic Amines (e.g., Cyclohexylamine) | Nitrogen with lone pair electrons | Adsorption via N-atom, forming a protective film. usda.gov |

| Aromatic Amines (e.g., p-toluidine) | Nitrogen atom and π-electrons from the aromatic ring | Adsorption via N-atom and interaction of π-electrons with the metal surface. researchgate.netnih.gov |

| Diamine Derivatives | Multiple nitrogen centers, potentially with aromatic and/or aliphatic groups | Formation of a more stable, potentially cross-linked protective layer through multiple adsorption points. pnrjournal.com |

| This compound | Primary and secondary amine groups, phenyl ring, cyclohexyl group | Mixed-type inhibition through chemisorption via nitrogen lone pairs and π-electrons, forming a durable protective film on the metal surface. |

Development as Chemical Probes and Tags in Advanced Analytical Chemistry

In the field of advanced analytical chemistry, there is a continuous need for new molecules that can serve as versatile scaffolds for the synthesis of chemical probes and tags. This compound is recognized as a "versatile small molecule scaffold" due to its distinct structural components. biosynth.com Its primary utility in this area stems from the presence of a reactive primary amine on the phenyl ring. This functional group provides a convenient handle for covalent attachment to other molecules.

Chemical suppliers note the potential for this compound to be used in custom antibody labeling, where it could be conjugated to fluorescent dyes like FITC or biotin. biosynth.com This process would create a tagged antibody for use in techniques such as immunoassays and microscopy. The core structure combines a rigid phenyl group with a flexible, bulky cyclohexyl group, which can influence the spacing and orientation of attached functionalities.

While direct applications of this compound as a probe are not extensively documented, the utility of its core structure is evident in related research. For instance, a closely related precursor, 2-(4-Aminophenyl)amino-6-cyclohexylmethoxy-purine, was synthesized as part of a structure-guided design of chemical probes to selectively inhibit the Nek2 enzyme. nih.gov Furthermore, a similar diamine, 4,4′-Methylenebis(cyclohexylamine), has been used as a monomer to create porous organic polymers. sigmaaldrich.com These polymers have demonstrated fluorescence sensing capabilities for detecting molecules like dinitrophenol, effectively acting as a chemical sensor. sigmaaldrich.com These examples underscore the potential of the aminophenyl-cyclohexylamine motif as a valuable building block for developing the next generation of chemical probes and tags for sensitive and selective analytical applications.

Q & A

What are effective synthetic routes for N-(4-aminophenyl)-N-cyclohexylamine, and how can reaction conditions be optimized?

Answer:

A robust method involves the acylation of cyclohexylamine derivatives using sulfonamide-based reagents. For example, N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides efficiently acylate amines in water, achieving up to 86% yield for N-cyclohexylhexanamide under optimized conditions (15 min, 50°C) . Key parameters include:

- Solvent selection : Water enhances green chemistry metrics by minimizing organic waste.

- Stoichiometry : A 1:1.2 molar ratio of amine to acylating agent balances reactivity and cost.

- Temperature : Controlled heating (50–60°C) prevents decomposition of heat-sensitive intermediates.

Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Answer:

- NMR spectroscopy : H and C NMR confirm regioselectivity and purity by identifying amine protons (~δ 3.2 ppm) and cyclohexyl carbons (δ 25–35 ppm) .

- X-ray crystallography : Resolves stereochemical ambiguities; for example, single-crystal studies of analogous compounds (e.g., N-(4-Methylphenyl)formamide) achieved R-factors < 0.05, ensuring structural accuracy .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 233.18).

How does the reactivity of this compound compare with structurally similar amines in acylation reactions?

Answer:

Cyclohexylamine derivatives exhibit slower acylation kinetics due to steric hindrance from the cyclohexyl group. For example:

| Amine | Acylating Agent | Yield (%) | Time (min) |

|---|---|---|---|

| Cyclohexanamine | Hexanoic anhydride | 86 | 15 |

| Benzylamine | Hexanoic anhydride | 90 | 7 |

| The bulky cyclohexyl group necessitates longer reaction times but improves selectivity for monoacylation. |

How should researchers address contradictory reports on reaction yields for this compound derivatives?

Answer:

Discrepancies often arise from:

- Acylating agent reactivity : Aliphatic anhydrides (e.g., hexanoic) yield higher efficiencies (86–95%) than aromatic analogs (81%) .

- Purification methods : Column chromatography vs. recrystallization can alter reported yields by 5–10%.

Recommendation : Standardize protocols (e.g., anhydrous conditions, inert atmosphere) and validate purity via HPLC (>98% purity threshold).

What computational methods are suitable for modeling the electronic properties of this compound?

Answer:

- Density Functional Theory (DFT) : Predicts HOMO-LUMO gaps (e.g., 4.2 eV for analogous sulfonamides) and nucleophilic sites on the aromatic ring .

- Molecular docking : Evaluates binding affinities to biological targets (e.g., enzyme active sites) using software like AutoDock Vina.

- Solvent effects : COSMO-RS models simulate solvation energies to optimize reaction media .

How do structural modifications to the 4-aminophenyl group influence biological activity?

Answer:

Comparative studies of analogs reveal:

| Compound | Bioactivity (IC, μM) | Key Feature |

|---|---|---|

| N-(4-aminophenyl)acetamide | 12.3 (Enzyme X inhibition) | Acetamide |

| N-(4-aminophenyl)benzamide | 8.7 (Antimicrobial) | Benzamide |

| N-(4-aminophenyl)-2,2-dimethylpropanamide | 5.1 (Antiproliferative) | Steric bulk |

| The 2,2-dimethylpropanamide group enhances steric hindrance, improving target specificity. |

What retrosynthetic strategies are recommended for designing novel derivatives of this compound?

Answer:

- Fragment-based design : Combine cyclohexylamine and 4-nitroaniline precursors, followed by nitro reduction .

- AI-driven synthesis planning : Tools like Pistachio or Reaxys prioritize routes with >80% predicted success rates, leveraging known amidation reactions .

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during multi-step syntheses .

How do solvent polarity and proticity affect the stability of this compound in solution?

Answer:

- Polar aprotic solvents (e.g., DMF, DMSO): Stabilize the compound via dipole interactions but may promote hydrolysis at elevated temperatures.

- Protic solvents (e.g., water, ethanol): Accelerate degradation via nucleophilic attack on the amine group.

Stability data :

| Solvent | Half-life (25°C) | Degradation Pathway |

|---|---|---|

| Water | 48 hours | Hydrolysis |

| DCM | >30 days | Minimal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.